molecular formula C17H13NO2 B1668939 3-Hydroxy-2-naphthanilide CAS No. 92-77-3

3-Hydroxy-2-naphthanilide

Cat. No. B1668939
CAS RN: 92-77-3
M. Wt: 263.29 g/mol
InChI Key: JFGQHAHJWJBOPD-UHFFFAOYSA-N
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Description

3-Hydroxy-2-naphthanilide is a chemical compound with the molecular formula C17H13NO2 . It is also known by other names such as 2-Hydroxy-3-naphthoic Acid Anilide, Naphthol AS, Azoic Coupling Component 2, and 3-Hydroxy-N-phenyl-2-naphthamide .


Synthesis Analysis

The synthesis of 3-Hydroxy-2-naphthanilide has been reported in several studies. For instance, one study reported the synthesis of novel chemosensors based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives . Another study reported the synthesis of a series of hydrazone derivatives .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-naphthanilide consists of 17 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 263.29 .


Chemical Reactions Analysis

3-Hydroxy-2-naphthanilide has been reported to react with cyanuric chloride and dichloro-s-triazines to form initially the O-s-triazinyl derivatives . A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol was indicated by the FMO analysis .


Physical And Chemical Properties Analysis

3-Hydroxy-2-naphthanilide is a solid at 20 degrees Celsius . It has a melting point range of 247.0 to 251.0 degrees Celsius .

Scientific Research Applications

Fluorescent Sensing of Anions

3-Hydroxy-2-naphthanilide demonstrates potential in the development of fluorescent sensing mechanisms for anions. A study by Zhang et al. (2003) developed a substantially red-shifted fluorescence emission in 3-hydroxyl-2-naphthanilide in acetonitrile, which was drastically enhanced upon addition of anions such as F(-), AcO(-), and H(2)PO(4)(-). The enhancement depended on anion basicity, suggesting excited-state intermolecular proton transfer in the sensor-anion hydrogen-bonding complex as the signaling mechanism (Zhang et al., 2003).

Histochemical Techniques

3-Hydroxy-2-naphthanilide has been implicated in histochemical techniques for the demonstration of tissue oxidase (cytochrome oxidase). The compound was found to be a useful reagent for this purpose, indicating its potential application in cellular and molecular biology for enzyme activity studies (Burstone, 1959).

Synthesis and Properties of Acid Dyes

In the field of materials science, derivatives of 3-hydroxy-2-naphthanilides have been synthesized for use in dyeing polyamide fibers and wool. These derivatives exhibit unique electronic spectra data, dyeing, and fastness properties, suggesting their usefulness in textile applications (Blus & Kraska, 1992).

Electrolytic Degradation of Contaminants

Research on the role of hydroxyl radical in the electrochemical oxidation of organic contaminants has involved naphthalene as a model compound. Studies suggest that under certain conditions, hydroxyl radicals are not responsible for the degradation of naphthalene, highlighting the complexity of using this approach for contaminant removal (Li & Goel, 2010).

Safety And Hazards

3-Hydroxy-2-naphthanilide may cause skin irritation, serious eye irritation, and allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-hydroxy-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGQHAHJWJBOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68556-06-9 (mono-hydrochloride salt)
Record name C.I. 37505
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DSSTOX Substance ID

DTXSID1052618
Record name 3-Hydroxy-2-naphthanilide
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Molecular Weight

263.29 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-
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Product Name

3-Hydroxy-2-naphthanilide

CAS RN

92-77-3, 86349-50-0
Record name 2-Hydroxy-3-naphthoic acid anilide
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14
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Record name Naphthol AS
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-
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Record name 3-Hydroxy-2-naphthanilide
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Record name 3-hydroxy-2-naphthanilide
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Record name 3-HYDROXY-2-NAPHTHANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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